N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide
CAS No.: 946333-84-2
Cat. No.: VC11898819
Molecular Formula: C23H23FN2O6
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946333-84-2 |
|---|---|
| Molecular Formula | C23H23FN2O6 |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H23FN2O6/c1-30-20-8-7-17(9-21(20)31-2)25-23(29)12-26-11-22(19(28)10-18(26)13-27)32-14-15-3-5-16(24)6-4-15/h3-11,27H,12-14H2,1-2H3,(H,25,29) |
| Standard InChI Key | CBUIDDSCAJQVIU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)OC |
Introduction
N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound featuring a dihydropyridine core, which is known for its significant biological activities, particularly in pharmacology. The compound includes a 3,4-dimethoxyphenyl group and a 4-fluorophenyl methoxy substituent, contributing to its potential interactions with biological targets.
Synthesis and Chemical Reactions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves several steps, including condensation reactions and substitutions. The conditions for these reactions vary; for example, oxidation may require acidic or basic conditions depending on the oxidizing agent used.
Biological Activities and Applications
Compounds containing the dihydropyridine structure are often associated with significant biological activities, including interactions with calcium channels and potential applications in cardiovascular diseases. The presence of the fluorophenyl methoxy group may enhance its biological activity through mechanisms such as enzyme inhibition and receptor modulation.
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on exploring its full potential across various fields of study. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for characterization purposes. Further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
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